2-(4-Ethylpiperazin-1-yl)aniline
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Overview
Description
2-(4-Ethylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3 It is a derivative of piperazine, a heterocyclic amine, and aniline, an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)aniline typically involves the reaction of 4-ethylpiperazine with aniline derivatives. One common method includes the nucleophilic substitution reaction where 4-ethylpiperazine reacts with a halogenated aniline under basic conditions. For example, 4-ethylpiperazine can be reacted with 4-chloroaniline in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives of this compound to the corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for designing molecules that can interact with biological targets, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For instance, derivatives of this compound have been studied for their potential to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .
Comparison with Similar Compounds
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
4-(4-Ethylpiperazin-1-yl)benzenamine: Another closely related compound with similar functional groups but different substitution patterns.
Uniqueness: 2-(4-Ethylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperazine and aniline moieties allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVCVCLTOOIQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360262 |
Source
|
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801227-61-2 |
Source
|
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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